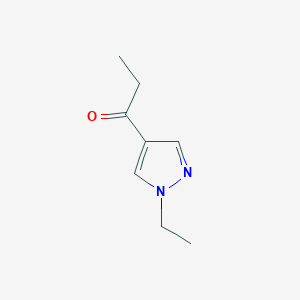
2-amino-7H-purine-6-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7H-purine-6-thiol, also known as Acetaminophen, is a widely used over-the-counter medication for pain relief and fever reduction. It is commonly found in various pharmaceutical formulations and is known for its efficacy and safety when used as directed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetaminophen is synthesized through the acetylation of p-aminophenol with acetic anhydride. The reaction typically occurs under acidic conditions, with hydrochloric acid or sulfuric acid acting as a catalyst. The process involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Acetylation: Aniline is acetylated to form acetanilide.
Hydrolysis: Acetanilide is hydrolyzed to produce p-aminophenol.
p-Aminophenol is acetylated with acetic anhydride to form acetaminophen.Industrial Production Methods
In industrial settings, acetaminophen is produced using a continuous flow process to ensure high yield and purity. The process involves the same steps as the laboratory synthesis but is optimized for large-scale production. The use of automated reactors and precise control of reaction conditions ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetaminophen undergoes several types of chemical reactions, including:
Oxidation: Acetaminophen can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: Reduction of acetaminophen is less common but can occur under specific conditions.
Substitution: Acetaminophen can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: NAPQI is the major product formed during the oxidation of acetaminophen.
Reduction: Reduced forms of acetaminophen are less common and typically not significant.
Substitution: Substituted derivatives of acetaminophen can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetaminophen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of drug metabolism and chemical synthesis.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Extensively studied for its analgesic and antipyretic properties. Research focuses on its mechanism of action, safety profile, and potential side effects.
Industry: Used in the formulation of various pharmaceutical products, including combination drugs for pain relief and cold symptoms.
Mecanismo De Acción
Acetaminophen exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation. Additionally, acetaminophen may act on the central nervous system to reduce pain perception and regulate body temperature.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another common analgesic and antipyretic, but with anti-inflammatory properties.
Aspirin: Known for its analgesic, antipyretic, and anti-inflammatory effects, as well as its ability to inhibit platelet aggregation.
Naproxen: Similar to ibuprofen, with longer-lasting effects.
Uniqueness
Acetaminophen is unique in its selective inhibition of COX enzymes, which minimizes gastrointestinal side effects commonly associated with other nonsteroidal anti-inflammatory drugs (NSAIDs). It is also preferred for use in patients with certain medical conditions where NSAIDs are contraindicated.
Propiedades
IUPAC Name |
2-amino-7H-purine-6-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHKKSPHMUBEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762997.png)


![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B7763017.png)

![3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7763028.png)

![1-Styryl-1H-benzo[d][1,2,3]triazole](/img/structure/B7763056.png)
![Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763061.png)





